(2S)-2-amino-2,3-dimethylbutanoic acid (2S)-2-amino-2,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 53940-83-3
VCID: VC21541786
InChI: InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
SMILES: CC(C)C(C)(C(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131,18 g/mole

(2S)-2-amino-2,3-dimethylbutanoic acid

CAS No.: 53940-83-3

Cat. No.: VC21541786

Molecular Formula: C6H13NO2

Molecular Weight: 131,18 g/mole

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2,3-dimethylbutanoic acid - 53940-83-3

CAS No. 53940-83-3
Molecular Formula C6H13NO2
Molecular Weight 131,18 g/mole
IUPAC Name (2S)-2-amino-2,3-dimethylbutanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
Standard InChI Key GPYTYOMSQHBYTK-LURJTMIESA-N
Isomeric SMILES CC(C)[C@@](C)(C(=O)[O-])[NH3+]
SMILES CC(C)C(C)(C(=O)O)N
Canonical SMILES CC(C)C(C)(C(=O)[O-])[NH3+]

Chemical Structure and Physical Properties

Molecular Structure and Configuration

(2S)-2-amino-2,3-dimethylbutanoic acid is an α-amino acid featuring a quaternary carbon center at position 2. The compound contains an amino group (-NH2) and a carboxyl group (-COOH) attached to this center, along with methyl groups that contribute to its distinctive structure. The "(2S)" prefix in its name indicates the stereochemistry at the C-2 position, following the Cahn-Ingold-Prelog priority rules, which is crucial for its biological activity and chemical properties. The stereogenic center gives the molecule its chiral nature, meaning it has a non-superimposable mirror image with its enantiomer, (R)-2-amino-2,3-dimethylbutanoic acid. This stereochemistry significantly influences its interactions with biological systems, particularly enzyme binding sites and receptors that exhibit stereoselectivity.

Physical and Chemical Properties

The physical and chemical properties of (2S)-2-amino-2,3-dimethylbutanoic acid are essential for understanding its behavior in various chemical environments and biological systems. These properties are summarized in the following table:

PropertyValue
CAS Number53940-83-3
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17300
Density1.038 g/cm³
Boiling Point217.7°C at 760 mmHg
Flash Point85.5°C
AppearanceTypically a white crystalline solid
SolubilitySoluble in water; limited solubility in organic solvents

The compound exhibits typical amino acid properties, including amphoteric behavior due to the presence of both acidic (carboxyl) and basic (amino) functional groups . This characteristic allows it to act as both an acid and a base, depending on the pH of the environment. At physiological pH, the compound exists primarily as a zwitterion, with the carboxyl group deprotonated (negatively charged) and the amino group protonated (positively charged).

Relationship to Natural Amino Acids

Structural Comparison with Valine

(2S)-2-amino-2,3-dimethylbutanoic acid is classified as a valine derivative, sharing structural similarities with the essential amino acid valine but featuring key differences . While valine has a hydrogen atom at the α-carbon (C-2) and an isopropyl group as its side chain, (2S)-2-amino-2,3-dimethylbutanoic acid has a methyl group at the α-carbon, creating a quaternary carbon center. This structural modification significantly alters its chemical reactivity and biological properties compared to valine.

Biochemical Implications

The additional methyl group at the α-carbon of (2S)-2-amino-2,3-dimethylbutanoic acid has profound implications for its biochemical behavior. Unlike natural amino acids that typically have an α-hydrogen, this compound cannot undergo certain reactions common to α-amino acids, such as racemization or transamination. This enhanced stability can be advantageous in certain biochemical applications, particularly in drug development where metabolic stability is desired. The quaternary carbon center also creates increased steric hindrance around the amino group, potentially affecting its nucleophilicity and participation in certain biochemical reactions.

Synthesis Methods

General Approaches to Chiral Amino Acid Synthesis

The synthesis of chiral amino acids like (2S)-2-amino-2,3-dimethylbutanoic acid typically requires strategies that ensure stereochemical control. Several general approaches can be employed for the synthesis of such compounds, including:

  • Asymmetric synthesis using chiral auxiliaries

  • Enzymatic resolution of racemic mixtures

  • Chiral pool synthesis starting from naturally occurring amino acids

  • Stereoselective catalytic reactions

Each of these methods has its advantages and limitations in terms of yield, enantiomeric purity, scalability, and cost-effectiveness. The selection of a particular synthetic route typically depends on the specific requirements of the application.

Stereoselective Synthesis Methods

The stereoselective synthesis of (2S)-2-amino-2,3-dimethylbutanoic acid can be achieved through various methods that ensure the correct stereochemistry at the C-2 position. One effective approach involves asymmetric hydrogenation of suitably functionalized precursors using chiral catalysts. This method typically employs transition metal catalysts (such as rhodium or ruthenium complexes) with chiral ligands to induce the desired stereochemistry. The reaction conditions, including solvent choice, temperature, and hydrogen pressure, are carefully controlled to optimize both yield and stereoselectivity.

Industrial Scale Production Considerations

For industrial-scale production, biocatalytic methods using enzymes may offer advantages in terms of stereoselectivity and environmental impact. These approaches often employ engineered enzymes that can catalyze the stereoselective synthesis of the desired compound or resolve racemic mixtures to isolate the (S)-enantiomer. Factors such as enzyme stability, substrate specificity, and reaction efficiency must be optimized for commercial viability. The development of continuous flow processes and immobilized enzyme technologies has further enhanced the potential for large-scale production of stereochemically pure amino acids like (2S)-2-amino-2,3-dimethylbutanoic acid.

Chemical Reactivity

Common Reaction Types

Some common reactions of (2S)-2-amino-2,3-dimethylbutanoic acid include:

  • Esterification: Reaction with alcohols to form esters

  • Amide formation: Reaction with amines to form amides

  • N-acylation: Reaction with acid chlorides or anhydrides to form N-acylated derivatives

  • N-alkylation: Reaction with alkyl halides to form N-alkylated derivatives

  • Peptide bond formation: Coupling with other amino acids to form peptides

These reactions are fundamental in the utilization of this compound for various synthetic applications, particularly in the preparation of prodrugs and other pharmaceutically relevant molecules.

Biological Activity and Applications

Prodrug Applications

One of the most promising applications of (2S)-2-amino-2,3-dimethylbutanoic acid is in the development of prodrug formulations. Research indicates that incorporating this compound into amino-ester prodrug derivatives can enhance the bioavailability of antiviral agents. The esterification of the carboxyl group with pharmacologically active compounds creates prodrugs that may exhibit improved solubility, membrane permeability, or metabolic stability. Upon administration, these prodrugs can be metabolized to release the active drug molecule, potentially enhancing therapeutic efficacy and reducing side effects.

Structure-Activity Relationships

The relationship between the structure of (2S)-2-amino-2,3-dimethylbutanoic acid and its biological activity is an area of ongoing research. The stereochemistry at the C-2 position is particularly crucial, as biological systems often exhibit high stereoselectivity in their interactions with chiral molecules. Comparative studies with its enantiomer, (R)-2-amino-2,3-dimethylbutanoic acid, and other structurally related compounds can provide valuable insights into structure-activity relationships that guide the design of more effective therapeutic agents.

Research Applications

Medicinal Chemistry Studies

In medicinal chemistry, (2S)-2-amino-2,3-dimethylbutanoic acid serves as an important building block for the synthesis of various bioactive compounds. Its incorporation into peptides, peptidomimetics, and small molecule drugs can impart specific conformational constraints and pharmacokinetic properties that enhance therapeutic potential. Research in this area focuses on leveraging the unique structural features of this amino acid derivative to develop novel therapeutics for various diseases.

Comparative Research with the R-Enantiomer

Comparative studies between (2S)-2-amino-2,3-dimethylbutanoic acid and its R-enantiomer provide valuable insights into the role of stereochemistry in biological activity. While the S-enantiomer has shown promise in enhancing the bioavailability of antiviral agents, the R-enantiomer has been investigated for its potential in treating neurological disorders and for its antibacterial properties. This stereochemical differentiation highlights the importance of chirality in determining biological function and therapeutic applications.

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed for the identification and characterization of (2S)-2-amino-2,3-dimethylbutanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure and stereochemistry. Infrared (IR) spectroscopy can identify the characteristic functional groups, particularly the carboxyl and amino groups. Mass spectrometry offers information about the molecular weight and fragmentation pattern, aiding in structure elucidation and purity assessment.

Chromatographic Techniques

Chromatographic methods play a crucial role in the purification and analysis of (2S)-2-amino-2,3-dimethylbutanoic acid. High-Performance Liquid Chromatography (HPLC) with appropriate chiral stationary phases can separate enantiomers and determine enantiomeric purity. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides additional analytical capabilities for identification and quantification. These techniques are essential for ensuring the quality and stereochemical purity of the compound for research and pharmaceutical applications.

Comparison with Similar Compounds

Structural Analogues and Derivatives

(2S)-2-amino-2,3-dimethylbutanoic acid belongs to a broader family of α-quaternary amino acids that share similar structural features but differ in specific substituents. The following table compares some key properties of this compound with related structures:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(2S)-2-amino-2,3-dimethylbutanoic acidC₆H₁₃NO₂131.17Reference compound
ValineC₅H₁₁NO₂117.15Has hydrogen instead of methyl at C-2
(R)-2-amino-2,3-dimethylbutanoic acidC₆H₁₃NO₂131.17Opposite stereochemistry at C-2
2-aminoisobutyric acid (AIB)C₄H₉NO₂103.12Has two methyl groups at C-2
tert-Leucine (Tle)C₆H₁₃NO₂131.17Different arrangement of methyl groups

This comparison highlights the subtle structural variations that can significantly impact chemical properties and biological activities. Understanding these structure-property relationships is essential for the rational design of new compounds with tailored characteristics.

Functional Comparison with Natural Amino Acids

Future Research Directions

Exploration of Novel Synthetic Methodologies

Developing more efficient and environmentally friendly synthesis methods for (2S)-2-amino-2,3-dimethylbutanoic acid remains an important research direction. This could involve:

  • Application of emerging catalytic methods for asymmetric synthesis

  • Development of green chemistry approaches with reduced environmental impact

  • Exploration of continuous flow processes for more efficient production

  • Investigation of novel biocatalytic strategies using engineered enzymes

Advances in these areas could make this valuable compound more accessible for research and practical applications.

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